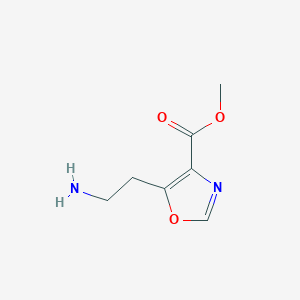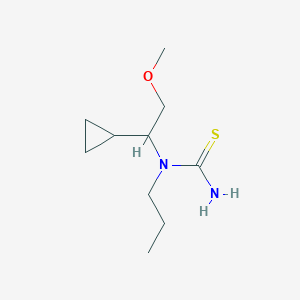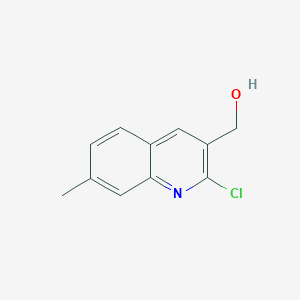
(2-Cloro-7-metilquinolin-3-il)metanol
Descripción general
Descripción
(2-Chloro-7-methylquinolin-3-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in various fields such as medicine, organic synthesis, and material science
Aplicaciones Científicas De Investigación
(2-Chloro-7-methylquinolin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of fluorescent labeling techniques and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including DNA synthesis and cellular signaling .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The compound’s interaction with its targets and any resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Quinoline derivatives have been found to interact with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol typically involves the reaction of 2-chloro-7-methylquinoline with formaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methanol derivative. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-7-methylquinolin-3-yl)methanol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of catalysts such as piperidine or pyridine can also enhance the reaction efficiency and reduce the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-7-methylquinolin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding quinoline carboxylic acid derivative.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinoline carboxylic acid derivatives.
Reduction: Quinoline amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Methylquinoline
- 2-Chloro-5-methylquinoline
Uniqueness
(2-Chloro-7-methylquinolin-3-yl)methanol is unique due to the presence of both a chloro and a methanol group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propiedades
IUPAC Name |
(2-chloro-7-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULSNMQBGIVMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356674 | |
| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170848-22-3 | |
| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170848-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
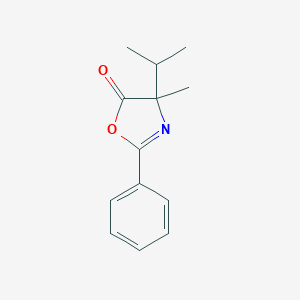
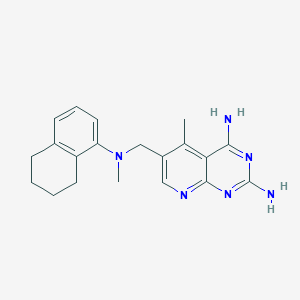
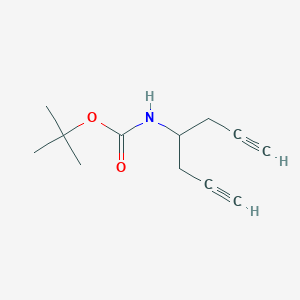
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
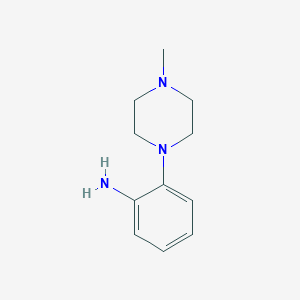
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)

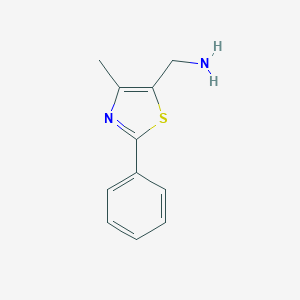
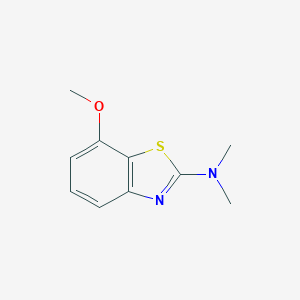
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

